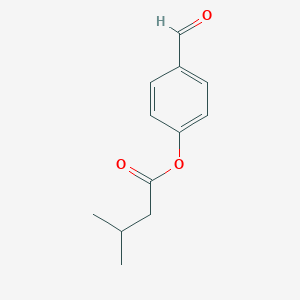

4-Formylphenyl 3-methylbutanoate

Description

4-Formylphenyl 3-methylbutanoate is an ester derivative composed of a 4-formylphenol moiety esterified with 3-methylbutanoic acid. The compound features a reactive formyl group (-CHO) on the phenyl ring and a branched alkyl ester chain (3-methylbutanoate). The formyl group enables participation in condensation reactions (e.g., forming Schiff bases or covalent organic frameworks), while the branched ester chain may enhance hydrophobicity and influence solubility in organic solvents. Potential applications include use as a building block in optoelectronic materials or pharmaceutical intermediates, though further experimental validation is required .

Properties

IUPAC Name |

(4-formylphenyl) 3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,8-9H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCOSXVVJCIFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Formylphenyl 3-methylbutanoate can be achieved through various synthetic routes. One common method involves the esterification of 4-formylphenol with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

4-Formylphenyl 3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Formylphenyl 3-methylbutanoate has several scientific research applications across various fields:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 4-formylphenyl 3-methylbutanoate and analogous compounds:

Key Observations :

- The formyl group in this compound distinguishes it from non-aldehyde analogs (e.g., 3-(4-fluorophenyl)butanoic acid) and enables covalent bonding in polymer or framework synthesis .

- Unlike sulfonate esters (e.g., 4-formylphenyl methanesulfonate), the butanoate ester lacks strong electron-withdrawing groups, which may reduce its reactivity as a leaving group but enhance stability .

Thermal and Optical Properties

While direct thermal data for this compound is unavailable, inferences can be drawn from related compounds:

- Azomethines with 4-formylphenyl groups exhibit thermal stability up to 300–400°C (decomposition onset via TGA) .

- Covalent organic frameworks (COFs) with formyl-derived linkages demonstrate exceptional stability (up to 500–600°C) due to strong covalent bonding .

- The ester group in 4-formylphenyl methanesulfonate is less thermally stable than aromatic or boronate-linked structures, suggesting that this compound may degrade below 300°C .

Optical properties (e.g., absorption/emission) are influenced by conjugation. The formyl group may extend π-conjugation, as seen in azomethines with absorption maxima near 350–450 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.